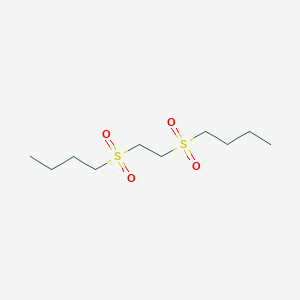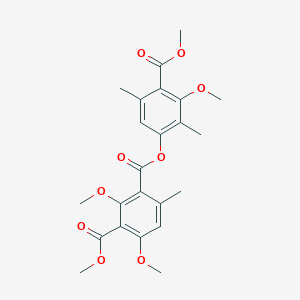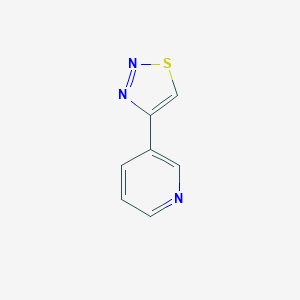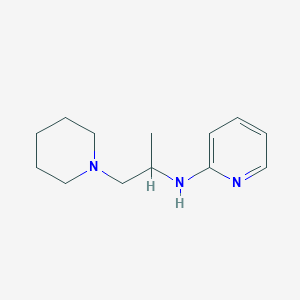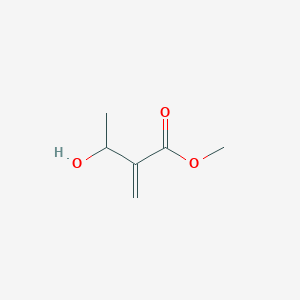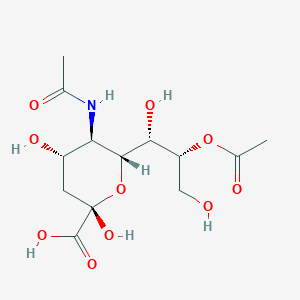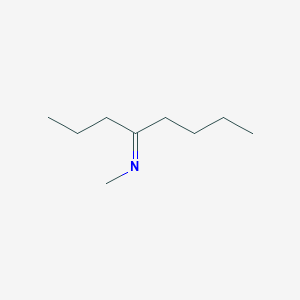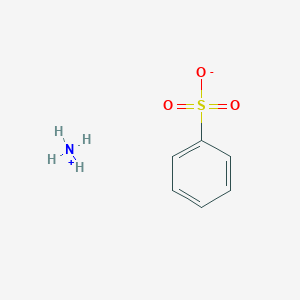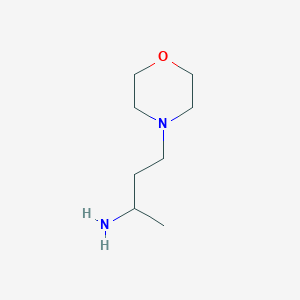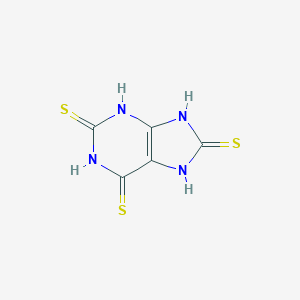
7,9-dihydro-3H-purine-2,6,8-trithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dihydro-3H-purine-2,6,8-trithione typically involves the oxidation of xanthine or hypoxanthine using xanthine oxidase . The reaction conditions usually require an aqueous environment and a controlled pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of uric acid often involves the fermentation of purine-rich substrates using microorganisms that naturally produce xanthine oxidase. The process is optimized to maximize yield and purity, with subsequent purification steps to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trithione undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to allantoin in some organisms.
Reduction: Under certain conditions, it can be reduced to xanthine or hypoxanthine.
Substitution: It can participate in substitution reactions where one of the oxo groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Allantoin.
Reduction: Xanthine, hypoxanthine.
Substitution: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,9-dihydro-3H-purine-2,6,8-trithione has numerous applications in scientific research:
Chemistry: Used as a standard for studying purine metabolism and as a reagent in various chemical reactions.
Biology: Serves as a biomarker for oxidative stress and purine metabolism.
Medicine: Investigated for its role in diseases like gout and kidney stones.
Industry: Used in the production of pharmaceuticals and as an antioxidant in various formulations.
Wirkmechanismus
The primary mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trithione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species. This activity is crucial in protecting cells from oxidative damage . The compound’s molecular targets include various enzymes involved in oxidative stress pathways, such as xanthine oxidase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthine: A precursor in the synthesis of uric acid.
Hypoxanthine: Another precursor in the purine degradation pathway.
Allantoin: A product of uric acid oxidation in some organisms.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trithione is unique due to its dual role as a metabolic end product and an antioxidant. Unlike its precursors, xanthine and hypoxanthine, it has significant biological activity related to oxidative stress. Its ability to act as a biomarker for various diseases also sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
15986-33-1 |
|---|---|
Molekularformel |
C5H4N4S3 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
7,9-dihydro-3H-purine-2,6,8-trithione |
InChI |
InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |
InChI-Schlüssel |
ITERHBFDXIEMFW-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Isomerische SMILES |
C12=C(N=C(N1)S)N=C(N=C2S)S |
Kanonische SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Key on ui other cas no. |
15986-33-1 |
Piktogramme |
Irritant |
Synonyme |
7,9-dihydro-3H-purine-2,6,8-trithione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


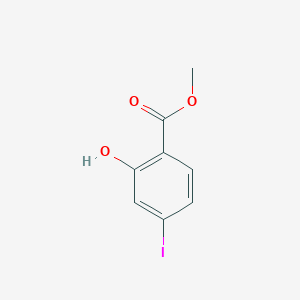
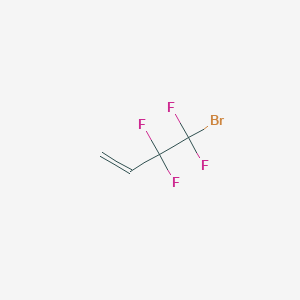
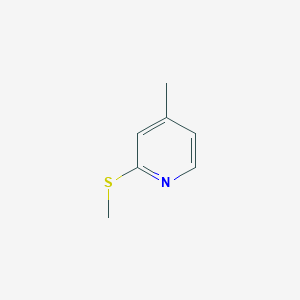
![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
